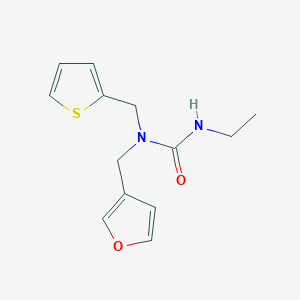
3-Ethyl-1-(furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-1-(furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)urea, also known as EFU, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. EFU is a urea derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further study.
Mecanismo De Acción
The exact mechanism of action of 3-Ethyl-1-(furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)urea is not yet fully understood, but it is believed to involve inhibition of certain enzymes and receptors in the body. 3-Ethyl-1-(furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)urea has been shown to bind to the active site of carbonic anhydrase, preventing it from carrying out its normal function. Other studies have suggested that 3-Ethyl-1-(furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)urea may also interact with certain ion channels and transporters in the body.
Biochemical and Physiological Effects:
3-Ethyl-1-(furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)urea has been shown to have a variety of biochemical and physiological effects, including inhibition of carbonic anhydrase activity, modulation of ion channel function, and inhibition of cancer cell growth. One study published in the journal Bioorganic & Medicinal Chemistry Letters found that 3-Ethyl-1-(furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)urea was able to inhibit the growth of several different types of cancer cells in vitro, including breast, lung, and colon cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Ethyl-1-(furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)urea has a number of advantages for use in laboratory experiments, including its ability to inhibit specific enzymes and receptors in the body, its low toxicity, and its relatively simple synthesis method. However, there are also some limitations to its use, including its limited solubility in water and certain organic solvents, and the need for further study to fully understand its mechanism of action.
Direcciones Futuras
There are a number of potential future directions for research on 3-Ethyl-1-(furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)urea, including further study of its mechanism of action, investigation of its potential use as an anticancer agent, and exploration of its potential applications in other scientific fields. Some researchers have also suggested that 3-Ethyl-1-(furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)urea could be used as a tool for studying the function of certain proteins in the body, or as a starting point for the development of new drugs with similar structures and properties.
Métodos De Síntesis
3-Ethyl-1-(furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)urea can be synthesized using a multi-step process involving the reaction of furan-3-carboxaldehyde with thiophene-2-carboxaldehyde to form a Schiff base, which is then reacted with ethyl carbamate to form the final product. This synthesis method has been described in detail in a number of scientific publications, including a study published in the Journal of Organic Chemistry.
Aplicaciones Científicas De Investigación
3-Ethyl-1-(furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)urea has been studied for its potential applications in a variety of scientific fields, including medicinal chemistry, biochemistry, and pharmacology. One study published in the Journal of Medicinal Chemistry found that 3-Ethyl-1-(furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)urea was a potent inhibitor of the enzyme carbonic anhydrase, which is involved in a number of physiological processes. Other studies have investigated the potential use of 3-Ethyl-1-(furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)urea as an anticancer agent and as a tool for studying the function of certain proteins in the body.
Propiedades
IUPAC Name |
3-ethyl-1-(furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-2-14-13(16)15(8-11-5-6-17-10-11)9-12-4-3-7-18-12/h3-7,10H,2,8-9H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHKFJVBSVALINM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N(CC1=COC=C1)CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-1-(furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-oxo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2925398.png)
![(Z)-1-(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B2925399.png)
![(2Z)-N-acetyl-6-methoxy-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2925401.png)
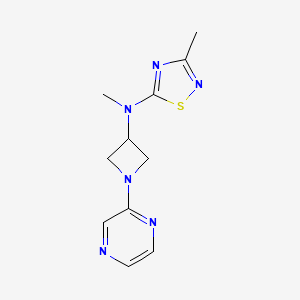
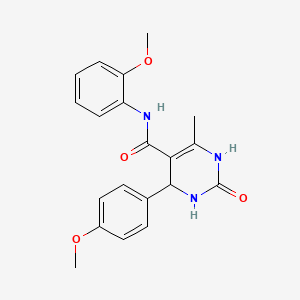

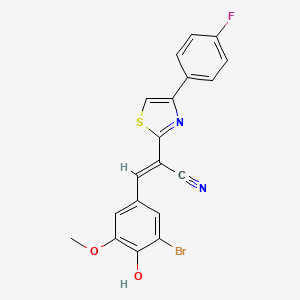
![3-(tert-butyl)-4-[(4-fluorophenyl)sulfonyl]-6-methyl-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B2925407.png)
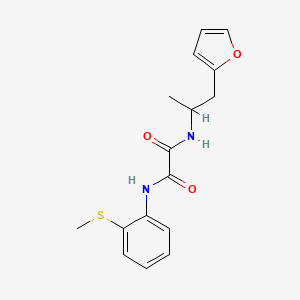
![2-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B2925410.png)

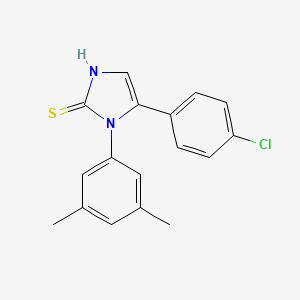
![5-Amino-1-benzyl-3-methyl-N-[4-(4-oxoazetidin-2-yl)oxyphenyl]pyrazole-4-carboxamide](/img/structure/B2925413.png)